N-[4-(undecylsulfamoyl)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-(undecylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H32N2O3S/c1-3-4-5-6-7-8-9-10-11-16-20-25(23,24)19-14-12-18(13-15-19)21-17(2)22/h12-15,20H,3-11,16H2,1-2H3,(H,21,22) |
InChI Key |
BBMKVMVBYNKTQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Undecylsulfamoyl Phenyl Acetamide and Analogues
General Synthetic Routes to Sulfonamide-Acetamide Scaffolds
The construction of the sulfonamide-acetamide framework can be approached by forming the amide and sulfonamide bonds in a sequential manner. The order of these steps can be varied, but a common strategy involves the preparation of a key intermediate, 4-acetamidobenzenesulfonyl chloride, which already contains the acetamide (B32628) and a reactive sulfonyl chloride group ready for coupling with an amine. researchgate.net
Acylation Reactions for Acetamide Formation
The formation of an acetamide from an aniline (B41778) precursor is a fundamental transformation in organic synthesis. ymerdigital.com This reaction, often used as a method to protect amine groups, involves the acylation of the nitrogen atom. libretexts.org Several methods are available for this purpose, with the choice of reagent and conditions depending on the substrate's reactivity and the presence of other functional groups.
A widely used method involves the reaction of an aniline with acetic anhydride (B1165640). umich.edu To facilitate the reaction, particularly for anilines that are not water-soluble, an acid such as hydrochloric acid is first added to form the more soluble aniline salt. Subsequent addition of acetic anhydride, followed by a base like sodium acetate, generates the free aniline in situ, which then reacts to form the acetanilide (B955) product. libretexts.orgumich.edu The acetamide often precipitates from the aqueous solution and can be purified by recrystallization. libretexts.org
Alternative "green" approaches have been developed, such as the direct reaction of aniline with glacial acetic acid under microwave irradiation, which can proceed without a catalyst and reduces the use of hazardous reagents. ymerdigital.com For more controlled or specific acylations, acyl chlorides (e.g., acetyl chloride) can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. pearson.comnih.gov
Table 1: Common Acylation Methods for Aniline
| Acylating Agent | Catalyst/Conditions | Reference |
|---|---|---|
| Acetic Anhydride | Aqueous solution with HCl and Sodium Acetate | libretexts.orgumich.edu |
| Glacial Acetic Acid | Microwave irradiation, solvent-free or in acetic acid | ymerdigital.com |
| Acetyl Chloride | Pyridine, anhydrous conditions | nih.gov |
Sulfonylation Reactions for Sulfamoyl Linkage
The creation of the sulfamoyl group (sulfonamide) is central to the synthesis. This typically involves the reaction of a sulfonyl-containing electrophile with a nucleophilic amine. The most classical method for this transformation is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net
Recent advancements have introduced milder and more versatile methods. Visible-light-mediated photoredox catalysis allows for the sulfonylation of anilines using bench-stable sulfinate salts or sulfonyl fluorides as sulfonylation reagents. rsc.orgnih.govrsc.org These methods are notable for their mild reaction conditions and broad functional group tolerance. rsc.org Other strategies include indium-catalyzed sulfonylation of amines with sulfonyl chlorides and the use of DABSO (a DABCO-sulfur dioxide complex) to generate sulfonyl radicals. organic-chemistry.org
A highly relevant and direct method for creating the N-substituted sulfamoyl acetamide scaffold involves reacting 4-acetamidobenzenesulfonyl chloride with a desired amine in a basic aqueous medium. researchgate.net By controlling the pH with a base such as sodium carbonate, the amine is deprotonated, enhancing its nucleophilicity to attack the sulfonyl chloride. This approach has been successfully applied to a wide range of alkyl, aralkyl, and aryl amines. researchgate.net
Table 2: Selected Sulfonylation Methods for Amines/Anilines
| Sulfonylating Agent | Catalyst/Conditions | Reference |
|---|---|---|
| Sulfonyl Chloride | Aqueous base (e.g., Na2CO3), controlled pH | researchgate.net |
| Sulfinate Salts | Visible-light photoredox catalysis | rsc.orgrsc.org |
| Sulfonyl Fluorides | Visible-light photoredox catalysis | nih.gov |
| Sulfonyl Chlorides | Indium catalysis | organic-chemistry.org |
Specific Synthesis of N-[4-(undecylsulfamoyl)phenyl]acetamide
The synthesis of the title compound can be efficiently achieved by a convergent strategy that combines a pre-formed acetamide-bearing phenylsulfonyl chloride with the long-chain undecyl amine.
Optimization of Reaction Conditions for Undecylsulfamoyl Moiety
The key step in the specific synthesis is the formation of the sulfonamide bond between the 4-acetamidobenzenesulfonyl precursor and undecylamine (B147597). Based on established procedures for similar long-chain alkylamines, the reaction conditions can be optimized for high yield and purity. researchgate.net
A robust method involves dissolving undecylamine in water made basic (pH ~10) with an inorganic base like 10% aqueous sodium carbonate. researchgate.net The mixture is cooled to between 0-5°C, and 4-acetamidobenzenesulfonyl chloride is added portion-wise over a short period. The reaction is then stirred at room temperature for several hours to ensure completion. researchgate.net Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with dilute HCl to a pH of ~3, which protonates any excess amine and causes the desired this compound product to precipitate out of the solution. The solid product can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like methanol (B129727) to achieve high purity. researchgate.net
Precursor Synthesis for this compound
The synthesis relies on two key precursors: 4-acetamidobenzenesulfonyl chloride and undecylamine . Undecylamine is a commercially available long-chain primary amine.
The synthesis of 4-acetamidobenzenesulfonyl chloride is a well-established, two-step process starting from aniline.
Acetylation: Aniline is first acetylated using acetic anhydride to form acetanilide (N-phenylacetamide). libretexts.orgumich.edu This step protects the amino group and directs the subsequent sulfonation to the para position.
Chlorosulfonation: The resulting acetanilide is then carefully reacted with an excess of chlorosulfonic acid at low temperatures. tandfonline.com This electrophilic aromatic substitution reaction introduces the chlorosulfonyl (-SO₂Cl) group onto the benzene (B151609) ring, primarily at the para position relative to the activating acetamido group. The product, 4-acetamidobenzenesulfonyl chloride, is a stable, crystalline solid that serves as the key electrophile for the subsequent sulfonylation reaction.
Table 3: Key Precursors for this compound Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 4-Acetamidobenzenesulfonyl chloride | Electrophilic precursor containing the acetamide-phenylsulfonyl moiety. |
| Undecylamine | Nucleophilic precursor providing the N-undecyl group. |
| Aniline | Starting material for the synthesis of 4-acetamidobenzenesulfonyl chloride. |
Diversification Strategies for this compound Derivatives
The core scaffold of this compound offers multiple points for structural modification, allowing for the creation of diverse derivative libraries. This strategy of scaffold diversification is a powerful tool in medicinal chemistry for exploring structure-activity relationships. nih.gov
The primary points of diversification are the N-alkyl/aryl group of the sulfonamide and the N-acyl group of the amide.
Sulfonamide N-substituent: The undecyl group can be readily replaced by a wide variety of other amines. By substituting undecylamine with different primary or secondary alkylamines, aralkylamines (like benzylamine), or anilines in the synthesis, a broad range of N-substituted analogues can be produced. researchgate.netresearchgate.net
Amide N-acyl group: The acetyl group can be varied by starting the synthesis with a different N-acylated aniline. For instance, instead of acetylating aniline, one could use propionyl chloride, benzoyl chloride, or other acylating agents to generate different N-acyl-4-aminobenzenes, which would then be carried through the chlorosulfonation and sulfonylation steps.
Aromatic Ring Substitution: Substituents can be introduced onto the central phenyl ring. This would involve starting with a substituted aniline (e.g., 2-methylaniline or 3-chloroaniline) and carrying it through the synthetic sequence. This allows for modulation of the electronic and steric properties of the core scaffold.
Sulfo-click Reaction: An alternative and efficient method for diversification is the "sulfo-click" reaction, which couples sulfonyl azides with thioacids to form N-acylsulfonamides, providing a modular approach to generating diverse libraries. rsc.org
Table 4: Points of Diversification for N-[4-(sulfamoyl)phenyl]acetamide Derivatives
| Molecular Substructure | Potential Variations | Example Reagents for Variation |
|---|---|---|
| Sulfonamide N-substituent | Different alkyl, aralkyl, or aryl groups | Butylamine, Benzylamine, Aniline |
| Amide N-acyl group | Different alkyl or aryl acyl groups | Propionyl chloride, Benzoyl chloride |
| Phenyl Ring | Introduction of various substituents (e.g., methyl, halo) | 2-Methylaniline, 3-Chloroaniline |
Alkyl Chain Modifications on the Sulfamoyl Group
The primary method for introducing variability in the alkyl chain of the sulfamoyl group involves the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of primary and secondary amines. This reaction is a versatile and widely employed method for the synthesis of N-substituted sulfamoylacetamides. The general synthetic route is characterized by its simplicity and the ready availability of the starting materials.
The synthesis is typically carried out in a basic aqueous medium under controlled pH conditions. The reaction of 4-acetamidobenzenesulfonyl chloride with different alkylamines, including those with long alkyl chains, yields the corresponding N-[(substituted-sulfamoyl)phenyl]acetamides. While a specific documented synthesis for the undecyl derivative was not found in the reviewed literature, the synthesis of analogs with long alkyl chains, such as octadecyl, has been reported for related phenylamine structures. google.com This suggests that the synthesis of this compound is feasible using undecylamine as the starting amine.
The reaction conditions are generally mild, and the products can be isolated and purified using standard laboratory techniques such as filtration and recrystallization. The structure of the synthesized compounds is typically confirmed through spectral analysis, including FT-IR, EIMS, and 1H-NMR. figshare.com
Table 1: Examples of Alkyl Chain Modifications on the Sulfamoyl Group
| Alkyl Amine Starting Material | Resulting N-Substituted Sulfamoylphenylacetamide | Reference |
| Undecylamine (hypothetical) | This compound | N/A |
| Octadecylamine | N'-(4-octadecylphenyl)-N,N-dimethylacetamidine | google.com |
| Various Alkyl/Aralkyl/Aryl Amines | N-[(Substitutedsulfamoyl)phenyl]acetamides | figshare.com |
Aromatic Ring Substitutions on the Phenylacetamide Core
Modifications to the aromatic ring of the phenylacetamide core are crucial for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. These substitutions can be introduced at various stages of the synthesis, either on the starting aniline derivative or on the final N-phenylacetamide-4-sulfonamide product.
A common strategy involves the use of substituted anilines as starting materials. For instance, the synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is achieved by reacting 4-methylaniline with 4-(acetylamino)benzenesulfonyl chloride. nih.gov This approach allows for the introduction of a wide range of substituents onto the phenyl ring that is not part of the acetamide moiety.
Another approach involves direct substitution on the phenylacetamide ring itself. For example, the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids yields N-(4-nitrophenyl)acetamide, which can then be further functionalized. jcbsc.org This method is particularly useful for introducing electron-withdrawing groups.
The synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties has also been reported, where substituents on the phenyl ring of the acetamide were varied to include groups like fluorine, chlorine, and bromine. nih.gov These modifications have been shown to influence the biological activity of the resulting compounds.
Table 2: Examples of Aromatic Ring Substitutions
| Starting Material / Reagent | Resulting Substituted Phenylacetamide Derivative | Reference |
| 4-Methylaniline and 4-(acetylamino)benzenesulfonyl chloride | N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | nih.gov |
| N-phenylacetamide and Nitrating mixture | N-(4-nitrophenyl)acetamide | jcbsc.org |
| Substituted 2-chloro-N-phenylacetamides and Isatin | Isatin N-phenylacetamide based sulfonamides with various phenyl substituents (Cl, Br, CH3, OCH3) | nih.gov |
| Substituted anilines and chloroacetyl chloride | 2-Chloro-N-(substituted-phenyl)acetamides | nih.gov |
Structural Elaboration via Heterocyclic Annulation
The fusion of heterocyclic rings to the phenylacetamide sulfonamide core represents an advanced synthetic strategy to create novel and complex chemical entities. These annulation reactions can lead to the formation of polycyclic structures with distinct three-dimensional shapes and potentially enhanced biological activities.
One of the key strategies for arylation and subsequent cyclization involves the Smiles rearrangement. A tandem amide bond formation followed by a Dohmori-Smiles rearrangement has been utilized to produce benzhydryl derivatives from electron-poor and heterocyclic sulfonamides reacting with phenylacetyl chlorides. figshare.comnih.govacs.orgmanchester.ac.uk This reaction proceeds under simple aqueous base conditions and can even lead to the formation of indazoles in a single step when o-nosylamides are used. figshare.comnih.govacs.orgmanchester.ac.uk
Furthermore, palladium-catalyzed annulation reactions have emerged as a powerful tool for constructing fused heterocyclic systems. For instance, the reaction of heteroatom-substituted allenes with aryl halides in the presence of a palladium catalyst can lead to the regioselective synthesis of condensed heterocycles. While not directly applied to this compound in the reviewed literature, this methodology offers a potential pathway for the synthesis of complex derivatives.
The synthesis of N-phenylacetamide derivatives containing thiazole moieties has been achieved by condensing thiourea (B124793) intermediates with α-halocarbonyl compounds. nih.gov This method provides a direct route to append a heterocyclic ring to the phenylacetamide structure.
Table 3: Examples of Heterocyclic Annulation Strategies
| Reaction Type / Reagents | Resulting Heterocyclic Structure | Reference |
| Tandem Acylation–Smiles Rearrangement | Benzhydryl derivatives, Indazoles | figshare.comnih.govacs.orgmanchester.ac.uk |
| Palladium-Catalyzed Annulation of Allenes | Condensed heterocycles | N/A |
| Condensation of Thioureas with α-Halocarbonyls | N-phenylacetamide derivatives containing 4-arylthiazole moieties | nih.gov |
Mechanism of Action Moa Elucidation for N 4 Undecylsulfamoyl Phenyl Acetamide and Analogues
Identification of Molecular Targets
Enzyme Binding and Active Site Interactions
A significant aspect of the mechanism of action for N-[4-(undecylsulfamoyl)phenyl]acetamide and its analogues lies in their ability to bind to and inhibit the activity of various enzymes. The sulfonamide and acetamide (B32628) moieties present in these compounds are key pharmacophoric features that facilitate these interactions.
Notably, sulfonamide-based compounds are well-documented inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for numerous physiological processes nih.gov. The inhibitory action of these compounds stems from the coordination of the sulfonamide group with the Zn2+ ion located in the enzyme's active site nih.gov. This interaction is a hallmark of many primary aromatic and heteroaromatic sulfonamides, which bind to the zinc ion via the terminal deprotonated nitrogen atom of the sulfonamide group nih.gov. This binding event effectively blocks the enzyme's catalytic activity. The interaction of the "tail" portion of the molecule, in this case, the undecyl and acetamidophenyl groups, with the active site can further influence the potency and selectivity of inhibition nih.gov.
Furthermore, both sulfonamide and acetamide scaffolds have been identified as effective components of enzyme inhibitors that function by physically blocking the active sites of their target enzymes researchgate.net. For instance, certain acetamide-sulfonamide conjugates have demonstrated the ability to inhibit urease, a nickel-containing enzyme, through electrostatic interactions with the nickel ions in the active site and the formation of hydrogen bonds with adjacent amino acid residues researchgate.net. The structural similarity of the sulfonamide group to urea (B33335), the natural substrate of urease, allows these compounds to act as competitive inhibitors teras.ng.
The inhibitory potential of N-phenylacetamide and sulfonamide analogues against various enzymes is a subject of ongoing research, with studies reporting IC50 and Ki values for a range of related compounds against different enzyme targets.
Table 1: Enzyme Inhibition Data for Analogous Compounds
| Compound Class | Enzyme Target | Inhibition Metric | Value |
|---|---|---|---|
| Isatin N-phenylacetamide sulfonamide | hCA I | Ki | 45.10 nM |
| Isatin N-phenylacetamide sulfonamide | hCA II | Ki | 5.87 nM |
| Isatin N-phenylacetamide sulfonamide | hCA XII | Ki | 7.91 nM |
| Ibuprofen-sulfathiazole conjugate | Urease | IC50 | 9.95 ± 0.14 µM |
| Flurbiprofen-sulfadiazine conjugate | Urease | IC50 | 16.74 ± 0.23 µM |
Ion Channel Modulation
The interaction of this compound and its analogues with ion channels, which are fundamental to cellular excitability and signaling, represents another facet of their mechanism of action. While direct evidence for the specific interaction of this compound with ion channels is limited, studies on related N-phenylacetamide and sulfonamide structures suggest potential modulatory effects.
Research has indicated that N-phenylacetamide and its derivatives may interact with voltage-dependent sodium channels researchgate.net. Certain structural features, such as a free amide group and specific aromatic ring orientations, have been identified as being optimal for high-affinity binding to the sodium ion channel researchgate.net. This suggests that the N-phenylacetamide core of the target compound could potentially engage in similar interactions.
Furthermore, some N-alkylbenzenesulfonamides have been investigated for their potential antagonist activity against Kv3.1 voltage-gated potassium channels. While the precise mechanism of interaction is still under investigation, these findings point to the possibility that the sulfamoylphenyl portion of this compound could also modulate potassium channel activity. The long undecyl chain would likely influence the compound's interaction with the lipid membrane environment surrounding the ion channel, potentially affecting its access to or binding at the channel protein.
Receptor Binding Affinity (e.g., 5-HT2A Receptor for related compounds)
The ability of this compound analogues to bind to specific neurotransmitter receptors is another important aspect of their molecular mechanism. The serotonin 5-HT2A receptor, in particular, has been a focus of research for compounds with similar structural motifs.
The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.
Table 2: 5-HT Receptor Binding Affinity for Analogous Compounds
| Compound Class | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Amide-benzisoxazole derivative | 5-HT2A | High Affinity (Specific Ki not provided) |
| Sulfonamide-benzisoxazole derivative | 5-HT2A | High Affinity (Specific Ki not provided) |
Cellular Pathway Interrogation
Beyond direct interactions with molecular targets, the mechanism of action of this compound and its analogues involves the modulation of broader cellular pathways and processes. These downstream effects are a consequence of the initial molecular binding events.
Effects on Signal Transduction Pathways
The binding of this compound analogues to enzymes and receptors can trigger or inhibit specific signal transduction pathways, which are complex cascades of molecular events that transmit signals from the cell's exterior to its interior, ultimately dictating cellular responses.
One potential avenue of signal transduction modulation by sulfonamide-containing compounds is through the inhibition of tyrosine kinases researchgate.net. These enzymes play a critical role in cell signaling by phosphorylating tyrosine residues on target proteins, thereby regulating processes such as cell growth, differentiation, and survival. The inhibition of tyrosine kinases can disrupt these signaling pathways, which is a mechanism exploited in various therapeutic areas. While specific data for this compound is not available, the broader class of sulfonamides has been investigated for this activity.
Additionally, the interaction of related acetamide-sulfonamide scaffolds with pathways like the NF-κB signaling pathway has been explored mdpi.com. The NF-κB pathway is a key regulator of the inflammatory response, and its modulation can have significant physiological effects.
Influence on Cellular Processes (e.g., DNA synthesis, cell membrane integrity)
The ultimate manifestation of the mechanism of action of this compound and its analogues is their influence on fundamental cellular processes, including DNA synthesis and the maintenance of cell membrane integrity.
Sulfonamides are known to indirectly inhibit bacterial DNA synthesis. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is involved in the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of purines and thymidine, which are the building blocks of DNA. By blocking folic acid synthesis, sulfonamides effectively halt DNA replication and cell division in susceptible bacteria.
In terms of cell membrane integrity, studies on N-phenylacetamide derivatives have demonstrated their ability to cause cell membrane rupture in bacteria. Scanning electron microscopy has confirmed this disruptive effect on the bacterial cell envelope. The long, lipophilic undecyl chain of this compound would be expected to enhance its interaction with and potential disruption of the lipid bilayer of cell membranes.
The cytotoxic effects of some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been evaluated against cancer cell lines, with IC50 values indicating their potential to inhibit cell proliferation, a process intrinsically linked to DNA synthesis and cell integrity researchgate.net.
Table 3: Cytotoxicity Data for Analogous N-phenylacetamide Derivatives
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 µM |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80 µM |
Ligand-Target Interaction Dynamics
A comprehensive review of available scientific literature and research databases did not yield specific studies detailing the mechanism of action or the direct ligand-target interaction dynamics for the chemical compound this compound. Consequently, a detailed analysis of its binding modes, conformational changes upon binding, or specific molecular interactions with a biological target cannot be provided at this time.
While the broader classes of compounds to which this compound belongs, namely sulfonamides and acetamides, are known to interact with a variety of biological targets, any extrapolation of these general mechanisms to this specific undecyl-substituted analogue would be speculative and lack the required scientific evidence.
Further empirical research, including but not limited to co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking studies, would be necessary to elucidate the precise molecular interactions and the functional consequences of this compound binding to any potential biological targets.
Due to the absence of specific research data, the generation of data tables on binding affinities or detailed research findings on ligand-target dynamics for this compound is not possible.
Structure Activity Relationship Sar Studies of N 4 Undecylsulfamoyl Phenyl Acetamide Derivatives
Impact of the Undecyl Chain Length and Branching on Biological Activity
The long, linear undecyl (C11) chain is a defining feature of the molecule, suggesting its primary role is to engage in hydrophobic interactions within a biological target. The length and shape of this alkyl chain are often critical determinants of potency and pharmacokinetic properties.
Detailed Research Findings: Studies on related compounds, such as penetration enhancers, demonstrate that alkyl chain length significantly influences biological effect. For instance, in a series of azacycloalkanone derivatives, enhancers with a C10 terpene chain showed superior activity compared to those with a longer C20 chain. nih.gov This suggests an optimal length for fitting into a specific hydrophobic pocket. Similarly, research on fenbufen (B1672489) amide analogs revealed that as the length of the alkyl amide side chain increased, so did cytotoxic effects, with an octyl (C8) chain showing the greatest activity in the series. researchgate.net
The introduction of branching in the alkyl chain can modulate lipophilicity and metabolic stability. youtube.com Generally, linear alkyl chains provide strong lipophilic character, which can enhance binding to hydrophobic targets and influence membrane permeability. youtube.com However, excessive length can sometimes lead to decreased solubility or non-specific binding.
| Compound Series | Chain Modification | Observed Effect on Activity/Property | Reference |
|---|---|---|---|
| Azacycloalkanone Enhancers | C10 Chain vs. C20 Chain | C10 chain showed superior enhancing effects. | nih.gov |
| Azacycloalkanone Enhancers | Alkyl (Saturated) vs. Alkenyl (Unsaturated) | Alkenyl chains induced less skin irritation. | nih.gov |
| Fenbufen Amide Analogs | Increasing linear alkyl chain length (up to C8) | Cytotoxicity increased with chain length. | researchgate.net |
| General Lead Molecules | Addition of small alkyl chains | Increases hydrophobic interactions and lipophilicity. | youtube.com |
Role of the Sulfamoyl Linker in Biological Activity and Selectivity
Detailed Research Findings: The sulfonamide moiety is a cornerstone of many clinically used drugs. nih.gov The nitrogen atom of the sulfonamide can be ionized at physiological pH, and the NH group plays a crucial role in binding to the active sites of target proteins. nih.govyoutube.com In studies of diaryl sulfonamides, the linker was found to force the molecule into a "U-shaped" conformation. nih.gov This specific geometry facilitates π-π stacking interactions between the aromatic rings, significantly enhancing binding potency. nih.gov This suggests the sulfamoyl linker in N-[4-(undecylsulfamoyl)phenyl]acetamide may similarly orient the phenyl ring relative to the undecyl chain for optimal target engagement.
Modification of this linker often leads to significant changes in activity. SAR studies on sulfamoyl benzamidothiazoles, for example, demonstrated that the integrity of this region was key to preserving biological function. nih.gov The stability of the sulfonamide bond also makes it a robust linker for connecting different pharmacophoric elements. acs.org The two oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors, further anchoring the ligand in its binding site.
Substituent Effects on the Phenyl Ring of this compound
The central phenyl ring acts as a rigid scaffold, and its electronic and steric properties can be fine-tuned by adding substituents. The nature and position of these substituents can dramatically alter the molecule's interaction with its target.
Detailed Research Findings: Quantitative structure-activity relationship (QSAR) studies on anticancer 4-phenyl-1-benzenesulfonylimidazolidinones showed a strong correlation between the size of substituents on the phenyl ring and biological activity. nih.gov Specifically, introducing larger, sterically bulky groups at the 4-position of the phenylsulfonyl ring enhanced cytotoxicity. nih.gov In another series of phenyl sulfonamide derivatives, introducing electron-withdrawing groups, such as in a tetrafluorophthalimide (B2386555) derivative, resulted in a significant increase in anti-inflammatory activity compared to the non-fluorinated analog. nih.gov
Conversely, studies on a different acetamide (B32628) series found that meta-substitutions with electron-withdrawing groups yielded the most potent compounds, whereas para-substitutions were less effective. taylorandfrancis.com This highlights that both the electronic nature (electron-donating vs. withdrawing) and the position (ortho, meta, para) of the substituent are critical. These findings imply that strategic substitution on the phenyl ring of this compound could be a powerful method to enhance potency and selectivity.
| Compound Series | Substituent Type/Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| 4-Phenyl-1-benzenesulfonylimidazolidinones | Increased volume (steric bulk) at 4-position | Enhanced anticancer activity. | nih.gov |
| 4-Phenyl-1-benzenesulfonylimidazolidinones | Small substituent at 3-position | Increased anticancer activity. | nih.gov |
| Phenyl sulfonamide phthalimides | Electron-withdrawing (tetrafluorination) | Increased anti-TNF-α effect. | nih.gov |
| Antibacterial Acetamides | Electron-withdrawing at meta-position | Most potent activity. | taylorandfrancis.com |
| Antibacterial Acetamides | Substitution at ortho-position | Generally not well tolerated. | taylorandfrancis.com |
Significance of the Acetamide Moiety for Biological Activity
The acetamide moiety (-NHCOCH₃) at the para-position of the phenyl ring is another key pharmacophoric element, likely involved in crucial hydrogen-bonding interactions with the biological target.
Detailed Research Findings: The importance of the acetamide group has been clearly demonstrated in SAR studies of other complex molecules. In a study of the anticancer agent ZJ-101, the acetamide group was identified as a key pharmacophore. nih.gov When it was replaced with other functional groups, such as a sulfonamide, carbamate, or urea (B33335), a significant decrease in anticancer activity was observed. nih.gov This indicates that the specific hydrogen bonding pattern and electronic properties of the acetamide are essential for the molecule's mechanism of action.
However, the terminal methyl group of the acetamide can sometimes be modified without losing activity. The same study on ZJ-101 showed that replacing the methyl group with a slightly larger isopropyl group was well-tolerated and in one case even doubled the potency. nih.gov The acetamide group is known to be a good hydrogen bond donor (N-H) and acceptor (C=O), which facilitates specific interactions with amino acid residues in a protein's active site. patsnap.comnih.gov
Identification of Key Pharmacophoric Features
A pharmacophore model describes the essential spatial arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR analysis, the key pharmacophoric features of this compound can be defined.
Detailed Research Findings: Pharmacophore modeling is a crucial tool in drug design for identifying the critical features responsible for biological activity. nih.govyoutube.com For the this compound scaffold, the following features are considered essential:
A Large Hydrophobic Tail: The undecyl group serves as a lipophilic anchor, essential for engaging with non-polar pockets in the target receptor. Its length and linearity are likely optimized for this hydrophobic interaction. nih.govyoutube.com
A Central Aromatic Scaffold: The phenyl ring acts as a rigid spacer, correctly positioning the other functional groups. Its electronic properties can be modulated with substituents to fine-tune activity. nih.gov
A Hydrogen-Bonding Sulfamoyl Linker: The -SO₂NH- group is a critical interaction hub. The NH is a key hydrogen bond donor, the oxygens are acceptors, and the entire linker can enforce a specific 3D conformation, possibly a "U-shape" that promotes π-stacking. nih.govnih.gov
A Hydrogen-Bonding Acetamide Group: The terminal acetamide moiety (-NHCOCH₃) is a vital pharmacophore, providing essential hydrogen bond donor and acceptor sites that are critical for binding affinity and biological activity. nih.gov
Together, these features create a molecule with a distinct tripartite structure: a hydrophobic tail, a central aromatic core, and a hydrogen-bonding head (comprising both the sulfamoyl and acetamide groups). The precise spatial relationship between these elements is fundamental to its biological function.
Computational and Molecular Modeling Approaches in Research on N 4 Undecylsulfamoyl Phenyl Acetamide
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This method is widely used to understand how a ligand, such as N-[4-(undecylsulfamoyl)phenyl]acetamide, might interact with a protein target at the atomic level.
In studies of related sulfonamide derivatives, molecular docking has been instrumental in elucidating their binding modes within the active sites of various enzymes. nih.govbenthamdirect.com For instance, docking studies on sulfonamides targeting the penicillin-binding protein 2X (PBP-2X) have revealed key hydrogen bond interactions with amino acid residues like GLY 664, VAL 662, and ARG 426. rjb.ro Similarly, when investigating sulfonamides as inhibitors of dihydropteroate (B1496061) synthase (DHPS), docking helps to estimate the binding energy and understand how these molecules compete with the natural substrate, p-aminobenzoic acid (PABA). nih.gov For a molecule like this compound, with its characteristic sulfonamide group, docking simulations would be employed to predict its binding orientation and affinity for a target protein, identifying crucial interactions that contribute to its biological activity. The long undecyl chain would be of particular interest in these simulations, as its hydrophobic interactions could significantly influence the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. qub.ac.uk These models are essential for predicting the activity of new compounds and for understanding the structural features that are important for their potency.
Development of Predictive Models for Biological Activity
The development of a QSAR model for a series of compounds including this compound would involve compiling a dataset of structurally related molecules with their corresponding measured biological activities. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds. nih.gov For example, QSAR studies on ureido and thioureido derivatives of sulfonamides as carbonic anhydrase inhibitors have successfully used topological indices to create predictive models. nih.gov The predictive power of these models is often validated using cross-validation techniques to ensure their reliability. nih.gov
Descriptors Influencing Activity (e.g., electronic, steric, lipophilic)
QSAR models rely on molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and polarizability. For sulfonamides, the electronic properties of the sulfonamide group are critical for its interaction with the zinc ion in the active site of carbonic anhydrases. tandfonline.com
Steric Descriptors: These relate to the size and shape of the molecule. The bulk and conformation of the undecyl group in this compound would be a significant steric factor influencing its fit within a protein's binding pocket.
Lipophilic Descriptors: These describe the hydrophobicity of a molecule, which affects its solubility and ability to cross cell membranes. The long alkyl chain of the undecyl group would contribute significantly to the lipophilicity of this compound.
In a QSAR study of aryl sulfonamide derivatives as Mcl-1 inhibitors, various descriptors were used to build models that could explain the influence of structure on inhibitory activity. qub.ac.uk
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a ligand-protein complex, MD simulations can provide insights into the stability of the binding and the conformational changes that may occur.
For a compound like this compound, MD simulations would be used to assess the stability of its predicted binding pose from molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can help to identify key interactions that are maintained over time. In a study of triazole benzene (B151609) sulfonamide derivatives as carbonic anhydrase IX inhibitors, MD simulations confirmed the stable binding of the designed compounds within the active site. rsc.org Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations can provide information on the stability of the complex and the flexibility of different parts of the protein and ligand. rsc.org
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method can be either ligand-based or structure-based.
For this compound, virtual screening could be used to discover new analogs with potentially improved activity. A structure-based virtual screen would involve docking a large library of compounds into the active site of a target protein to identify those with the best predicted binding affinity. mdpi.com Ligand-based virtual screening, on the other hand, would use the known structure of this compound as a template to search for similar molecules. acs.org Recent advances have enabled the screening of ultra-large libraries containing billions of compounds, significantly expanding the chemical space that can be explored for new drug candidates. acs.orgnih.gov
Ligand-Based Drug Design Strategies
Ligand-based drug design is a strategy used when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. One of the key techniques in ligand-based design is pharmacophore modeling.
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active sulfonamides. This model would define the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are required for activity. tandfonline.com This pharmacophore can then be used to search for new molecules that possess these features, leading to the discovery of novel and diverse chemical scaffolds. tandfonline.com
Preclinical Pharmacokinetics of N 4 Undecylsulfamoyl Phenyl Acetamide and Analogues
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Comprehensive ADME studies are fundamental in drug discovery to predict the in vivo behavior of a new chemical entity. These studies encompass in vitro and in vivo models to evaluate how a compound is taken up by, distributed within, metabolized by, and eliminated from the body. For N-[4-(undecylsulfamoyl)phenyl]acetamide, specific data from these critical studies are not found in publicly accessible scientific literature.
In Vitro Metabolic Stability (e.g., liver microsomes)
In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a compound. nih.gov These experiments typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. researchgate.netnih.gov The rate at which the parent compound is depleted over time helps in determining its metabolic half-life and intrinsic clearance. springernature.com This information is vital for understanding the potential for drug-drug interactions and for predicting in vivo pharmacokinetic parameters. nih.gov
While general methodologies for assessing metabolic stability using liver microsomes from various species (such as rat, mouse, dog, and human) are well-established springernature.comfrontiersin.orgresearchgate.net, no specific data for the metabolic stability of this compound has been published.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues. Therefore, determining the plasma protein binding characteristics is a key step in preclinical evaluation. Standard methods like equilibrium dialysis are employed for this purpose.
There is no publicly available information on the plasma protein binding profile of this compound.
Tissue Distribution (e.g., brain penetrability)
Understanding the distribution of a compound into various tissues is essential to assess its potential site of action and to identify any potential for accumulation in non-target organs. For compounds intended for central nervous system activity, assessing brain penetrability is particularly critical. These studies are often conducted in animal models, and the concentration of the compound is measured in different tissues, including the brain, at various time points after administration.
Specific tissue distribution studies, including the assessment of brain penetrability, for this compound have not been reported in the available scientific literature.
Comparison of Preclinical Pharmacokinetic Profiles across Species
Comparing the pharmacokinetic profiles of a drug candidate across different preclinical species (e.g., rodents and non-rodents) is a standard practice in drug development. This comparative analysis helps in understanding interspecies differences in drug metabolism and disposition, which is crucial for extrapolating preclinical data to predict human pharmacokinetics and for selecting the most appropriate animal model for further efficacy and safety studies.
Due to the absence of preclinical pharmacokinetic data for this compound in any single species, a cross-species comparison of its pharmacokinetic profile is not possible at this time.
Future Directions and Therapeutic Potential of N 4 Undecylsulfamoyl Phenyl Acetamide in Drug Discovery
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery aimed at refining the chemical structure of a lead compound to improve its pharmacological properties. For N-[4-(undecylsulfamoyl)phenyl]acetamide, several strategies can be envisioned to enhance its potency and selectivity, guided by established structure-activity relationship (SAR) principles for the broader arylsulfonamide class. acs.orgnih.govnih.gov
Modification of the Alkyl Chain: The long undecyl (C11) chain imparts significant lipophilicity to the molecule. SAR studies on related N-alkyl sulfonamides could explore how the length and nature of this chain influence target engagement and off-target effects. tandfonline.comokstate.edu Shortening, lengthening, or introducing branching or cyclic moieties could modulate the compound's interaction with the hydrophobic pockets of a target protein, thereby affecting potency. For instance, studies on other aryldisulfonamides have shown that antimicrobial activity can decrease as the carbon chain length increases, suggesting an optimal length may exist for specific targets. tandfonline.com
Pharmacophore-Oriented Molecular Design: A key strategy involves identifying the essential pharmacophoric features—the specific arrangement of atoms or functional groups necessary for biological activity. nih.govnih.gov For sulfonamides, the SO2NH group is a central moiety for many biological activities. researchgate.netresearchgate.net Lead optimization would involve maintaining this core while modifying peripheral groups to enhance interactions with a specific biological target. Computational methods like pharmacophore modeling can be used to build a 3D model of the essential features required for activity, guiding the rational design of more potent and selective analogues. nih.gov
An illustrative SAR table based on hypothetical modifications to the parent structure is presented below.
| Modification Site | Substitution | Predicted Impact on Potency | Predicted Impact on Selectivity |
| Undecyl Chain | Shorten (e.g., to C8) | Target-dependent | May increase |
| Lengthen (e.g., to C14) | Target-dependent | May decrease | |
| Introduce Cyclohexyl | May increase rigidity and potency | May improve | |
| Phenyl Ring A (Amide) | Add 3-methoxy group | May enhance H-bonding | Target-dependent |
| Add 2-fluoro group | May alter pKa and binding | May improve | |
| Phenyl Ring B (Sulfonamide) | Add 4-nitro group | May increase potency (EWG) | Target-dependent |
| Add 4-amino group | May increase polarity | Target-dependent |
Design and Synthesis of Next-Generation this compound Analogues
The design and synthesis of new analogues would be directly informed by the lead optimization strategies. The modular nature of the this compound structure lends itself to established synthetic routes.
A common method for synthesizing N-substituted sulfamoylacetamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with a desired amine. researchgate.net To generate analogues of the target compound, this core reaction can be adapted. For instance, to modify the undecyl chain, 4-acetamidobenzenesulfonyl chloride could be reacted with a series of different long-chain alkylamines.
Synthetic Scheme for Analogue Generation:
Preparation of the Sulfonyl Chloride: Acetanilide (B955) can be treated with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines in a basic medium to yield a library of N-substituted sulfonamides. tandfonline.com For the parent compound, this would be undecylamine (B147597).
Modification of the Acetamide (B32628) Group: Analogues could also be synthesized by starting with different N-acylsulfonamides, thereby altering the acetamide portion of the molecule. nih.gov
This synthetic flexibility allows for the creation of a diverse library of compounds for screening. For example, a series of analogues could be synthesized to probe the importance of the sulfonamide N-H bond by preparing the N-methylated version.
| Analogue | Synthetic Modification | Rationale |
| N-methyl-N-[4-(undecylsulfamoyl)phenyl]acetamide | Reaction with N-methylundecylamine | To probe the role of the sulfonamide N-H as a hydrogen bond donor. |
| N-[4-(octylsulfamoyl)phenyl]acetamide | Reaction with octylamine | To assess the effect of a shorter, more flexible alkyl chain. |
| N-[4-(cyclohexylundecylsulfamoyl)phenyl]acetamide | Synthesis of and reaction with a cyclohexyl-terminated undecylamine | To introduce steric bulk and rigidity at the terminus of the lipophilic tail. |
| N-[3-nitro-4-(undecylsulfamoyl)phenyl]acetamide | Nitration of the phenylsulfamoyl ring | To evaluate the impact of a strong electron-withdrawing group on activity. |
Exploration of New Therapeutic Areas based on Preclinical Findings
The sulfonamide functional group is present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, diuretic, and antidiabetic agents. researchgate.netajchem-b.comajchem-b.comwikipedia.orgnih.gov This versatility suggests that this compound and its analogues could be screened against a broad range of biological targets to uncover novel therapeutic uses.
Anticancer Activity: Many sulfonamides exhibit potent anticancer activity. researchgate.nettandfonline.comacs.org The mechanism often involves the inhibition of key enzymes, such as carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. researchgate.netrsc.org Preclinical screening of this compound against a panel of cancer cell lines (e.g., lung, breast, prostate) could reveal potential as an anticancer agent. tandfonline.com The long alkyl chain might facilitate membrane interaction or binding to lipophilic pockets in protein targets. okstate.edu
Enzyme Inhibition: Beyond carbonic anhydrase, sulfonamides are known to inhibit other enzymes. For example, certain derivatives have been investigated as chymotrypsin inhibitors or urease inhibitors. researchgate.netnih.gov A broad enzymatic screening panel could identify novel and potent inhibitory activities for this chemical scaffold.
Antimicrobial Potential: As the foundational therapeutic area for sulfonamides, antibacterial activity remains a possibility. wikipedia.orgacs.org While resistance is widespread, novel sulfonamide structures could potentially evade existing resistance mechanisms. The lipophilic nature of the undecyl chain could enhance penetration through bacterial cell walls.
The exploration of new therapeutic areas would be guided by a systematic preclinical screening cascade, as outlined below.
| Therapeutic Area | Preclinical Screening Model | Potential Target |
| Oncology | Cancer cell line viability assays (e.g., A549, MCF-7) | Carbonic Anhydrase IX/XII, Tubulin |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against bacterial strains | Dihydropteroate (B1496061) synthase |
| Inflammatory Diseases | Cyclooxygenase (COX) enzyme inhibition assays | COX-1/COX-2 enzymes |
| Neurological Disorders | Monoamine oxidase (MAO) inhibition assays | MAO-A/MAO-B enzymes |
Challenges and Opportunities in Preclinical Drug Development for this compound
The path of any new chemical entity through preclinical development is fraught with challenges, but the unique structure of this compound presents specific hurdles and opportunities.
Challenges:
Poor Solubility: The long, nonpolar undecyl chain is likely to confer low aqueous solubility. This can pose significant challenges for formulation development and may lead to poor absorption and bioavailability in vivo.
Metabolic Instability: The acetamide and sulfonamide linkages could be susceptible to hydrolysis by metabolic enzymes. Preclinical studies in liver microsomes would be essential to determine the metabolic fate of the compound.
Off-Target Effects: The lipophilic nature of the molecule may lead to nonspecific binding to various proteins and membranes, potentially causing toxicity.
"Drug-likeness": The high molecular weight and lipophilicity contributed by the undecyl chain might place the compound outside the typical "rule of five" parameters for oral drug candidates, potentially hindering its development as an orally administered therapeutic. acs.orgrsc.org
Opportunities:
Established Pharmacophore: The sulfonamide core is a well-understood and privileged scaffold in medicinal chemistry, providing a vast historical database of knowledge to draw upon for development. researchgate.netajchem-b.comajchem-b.comwikipedia.org
Potential for High Potency: The lipophilic tail could engage in strong hydrophobic interactions with a target protein, potentially leading to very high-potency compounds. okstate.edu
Novel Mechanisms of Action: The combination of the classic sulfonamide with a long alkyl chain is relatively underexplored, offering the opportunity to discover novel biological activities or mechanisms of action.
Topical or Targeted Delivery: For indications where systemic exposure is not required (e.g., certain skin cancers or infections), the compound's properties might be well-suited for topical formulations, bypassing the challenges associated with oral bioavailability.
Q & A
Q. What experimental designs are used to evaluate synergistic effects with other therapeutics?
- Methodological Answer :
- Isobolographic Analysis : Testing fixed-dose ratios (e.g., 1:1 to 1:4) with NSAIDs in adjuvant-induced arthritis models .
- Combinatorial Index (CI) : Calculated via Chou-Talalay method (CI <1 indicates synergy) using MTT assays on cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
